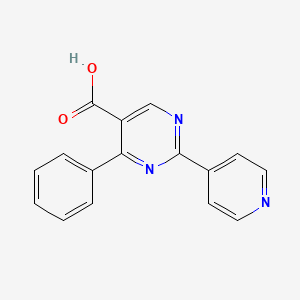![molecular formula C10H7FN2O5 B8018030 (2Z)-3-[(4-fluoro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B8018030.png)
(2Z)-3-[(4-fluoro-3-nitrophenyl)carbamoyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-[(4-fluoro-3-nitrophenyl)carbamoyl]prop-2-enoic acid is an organic compound characterized by the presence of a fluoro-nitrophenyl group attached to a carbamoyl prop-2-enoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(4-fluoro-3-nitrophenyl)carbamoyl]prop-2-enoic acid typically involves the reaction of 4-fluoro-3-nitroaniline with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-3-[(4-fluoro-3-nitrophenyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the carbamoyl group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles (amines, thiols), suitable solvents (e.g., dimethylformamide).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of 3-[(4-fluoro-3-aminophenyl)carbamoyl]prop-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
(2Z)-3-[(4-fluoro-3-nitrophenyl)carbamoyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2Z)-3-[(4-fluoro-3-nitrophenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluoro-nitrophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the carbamoyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-fluoro-3-nitrophenyl azide: Known for its use in bioconjugation and surface modification applications.
4-fluoro-3-nitrophenyl carbamate: Utilized in the synthesis of pharmaceuticals and agrochemicals.
4-fluoro-3-nitrophenyl acetate: Employed in organic synthesis as a reactive intermediate.
Uniqueness
(2Z)-3-[(4-fluoro-3-nitrophenyl)carbamoyl]prop-2-enoic acid is unique due to its combination of a fluoro-nitrophenyl group and a carbamoyl prop-2-enoic acid backbone. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
(Z)-4-(4-fluoro-3-nitroanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O5/c11-7-2-1-6(5-8(7)13(17)18)12-9(14)3-4-10(15)16/h1-5H,(H,12,14)(H,15,16)/b4-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPOUSSKZNAZQW-ARJAWSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C=CC(=O)O)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)/C=C\C(=O)O)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hemioxalate](/img/structure/B8018002.png)






![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide hydrochloride](/img/structure/B8018055.png)

